
(Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine, also known as DNPCHP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazones and has been shown to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Anticancer Activity
The compound has shown promise in anticancer research. A study by Hassan et al. (2020) focused on the stereoselective synthesis of derivatives of (Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine and tested their anticancer activity against various cancer cell lines, including leukemia and colon cancer. The cyclohexyl derivative, in particular, displayed broad anticancer activity (Hassan et al., 2020).
Anion and Metal Cation Coordination
Ayadi et al. (2015) described the synthesis of ligands related to this compound, showcasing its utility in sensing fluoride anions and forming complexes with metals like rhenium. These complexes demonstrated promising electrochemical behavior, indicating potential applications in creating crystalline radical cation salts (Ayadi et al., 2015).
Corrosion Inhibition
Saha et al. (2016) synthesized derivatives of this compound and investigated their effectiveness as corrosion inhibitors on mild steel in acidic conditions. They found that these compounds, particularly the derivatives L(3) and L(1), offer substantial corrosion inhibition, with the mechanism involving formation of a protective film on the steel surface (Saha et al., 2016).
Colorimetric Sensors for Acetate Ion
Gupta et al. (2014) explored novel hydrazones as colorimetric sensors, with a focus on acetate ion detection. The compound's interaction with acetate ion in DMSO led to visible spectrum changes, indicating its potential as a sensor. The study also assessed the antimicrobial activities of these compounds (Gupta et al., 2014).
Catalytic Activities and Structural Characterization
Various studies have also been conducted on the synthesis, structural characterization, and catalytic activities of related compounds. This includes work by Kumar et al. (2021) on oxidative cyclization and synthesis of benzoxazole derivatives and catalytic activities of zinc complexes (Kumar et al., 2021).
DNA Binding Studies
Dutta et al. (2015) researched the DNA binding capabilities of pyridyl-azo-acetylacetonato complexes, including studies on the structural characterization and interactions with DNA (Dutta et al., 2015).
Propriétés
IUPAC Name |
2,4-dinitro-N-[(Z)-(2-pyridin-2-ylcyclohexylidene)amino]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c23-21(24)12-8-9-16(17(11-12)22(25)26)20-19-15-7-2-1-5-13(15)14-6-3-4-10-18-14/h3-4,6,8-11,13,20H,1-2,5,7H2/b19-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWJCYWFEMNOSV-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C1)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C(C1)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B2420801.png)
![2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2420804.png)
![2,4-Dimethyl-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420805.png)
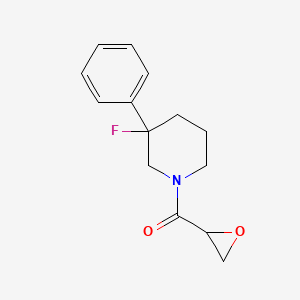
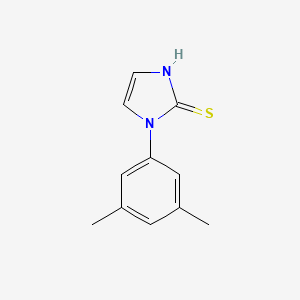
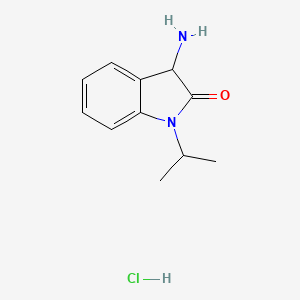
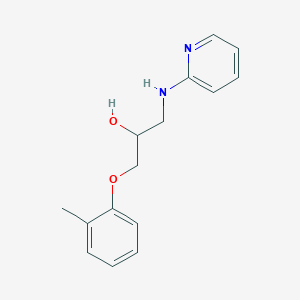
amino}-3-hydroxy-2-methylbutanoic acid](/img/structure/B2420811.png)
![methyl 5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2420814.png)
![2-{3-[(6-Oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2420816.png)
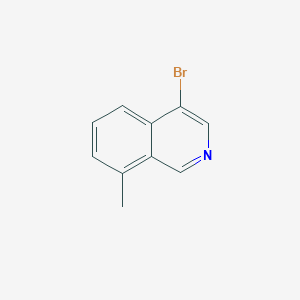
![1-[1-Methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2420819.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2420820.png)
![2-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2420823.png)
